

"comparative aquatic toxicity of Sodium Methyl 2-Sulfolaurate and its alternatives"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sodium Methyl 2-Sulfolaurate

Cat. No.: B1630109

Get Quote

Comparative Aquatic Toxicity of Sodium Methyl 2-Sulfolaurate and Its Alternatives

This guide provides a comparative analysis of the aquatic toxicity of **Sodium Methyl 2-Sulfolaurate** and its common alternatives, including Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), Cocamidopropyl Betaine (CAPB), and Decyl Glucoside. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on surfactant selection based on environmental impact.

Executive Summary

Surfactants are essential components in a vast array of industrial and consumer products. Their widespread use, however, necessitates a thorough evaluation of their environmental fate and effects, particularly their toxicity to aquatic organisms. This guide synthesizes available data on the aquatic toxicity of **Sodium Methyl 2-Sulfolaurate** and several key alternatives. While quantitative data for some common surfactants are readily available, specific experimental toxicity values for **Sodium Methyl 2-Sulfolaurate** are less prevalent in public literature. This comparison relies on a combination of experimental data for its alternatives, and for **Sodium Methyl 2-Sulfolaurate**, a globally harmonized system (GHS) classification and data from a structural analogue.

Data Presentation: Comparative Aquatic Toxicity

The following table summarizes the acute aquatic toxicity data for **Sodium Methyl 2-Sulfolaurate** and its alternatives. The data is presented as LC50 (the concentration lethal to 50% of the test fish population) and EC50 (the concentration causing an effect, such as immobilization in daphnids or growth inhibition in algae, in 50% of the test population). Lower values indicate higher toxicity.

Surfactant	Test Organism	Endpoint (Duration)	Toxicity Value (mg/L)	Reference
Sodium Methyl 2-Sulfolaurate (Analogue Data)	Fish	LC50 (96 h)	29.3	[1]
Aquatic Invertebrates (Daphnia)	EC50 (48 h)	257.86	[1]	
Algae	IC50 (96 h)	>1000	[1]	
Sodium Lauryl Sulfate (SLS)	Fish (Oncorhynchus mykiss)	LC50 (96 h)	24.9	[2]
Aquatic Invertebrates (Daphnia magna)	LC50	1.8	[2]	
Algae (Raphidocelis subcapitata)	IC50 (72 h)	36.58		
Sodium Laureth Sulfate (SLES)	Fish	LC50 (24-96 h)	0.39 - 450	[1]
Aquatic Invertebrates (Daphnia magna)	EC50	1 - 50	[1]	
Algae	EC50 (48-72 h)	4 - 65	[1]	
Cocamidopropyl Betaine (CAPB)	Fish (Brachydanio rerio)	LC50 (96 h)	1 - 10	[3]
Aquatic Invertebrates (Daphnia magna)	EC50 (48 h)	6.5	[3]	_

Algae (Desmodesmus subspicatus)	EC50 (72 h)	1 - 10	[3]	
Decyl Glucoside	Fish (Brachydanio rerio)	LC50 (96 h)	5.9 - 100.81	[4]
Aquatic Invertebrates (Daphnia magna)	EC50 (48 h)	14		
Algae (Desmodesmus subspicatus)	EC50 (72 h)	25		

Note on **Sodium Methyl 2-Sulfolaurate** Data: Direct experimental aquatic toxicity data (LC50/EC50) for **Sodium Methyl 2-Sulfolaurate** is not readily available in the reviewed literature. The values presented are for a close structural analogue, Dodecanoic acid, methyl-2-sulfoethyl ester, sodium salt (1:1)[1]. The Globally Harmonized System (GHS) classifies **Sodium Methyl 2-Sulfolaurate** as H412: Harmful to aquatic life with long-lasting effects[3]. The European Union Ecolabel program also indicates it has high acute toxicity to aquatic life.

Experimental Protocols

The aquatic toxicity data presented in this guide are typically generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental methodologies.

OECD 203: Fish, Acute Toxicity Test

This guideline outlines a method to assess the acute lethal toxicity of a substance to fish.

• Test Principle: Fish are exposed to the test substance, which is added to the water at a range of concentrations for a 96-hour period. Mortalities and other signs of toxicity are observed and recorded at 24, 48, 72, and 96 hours.

- Test Organisms: Commonly used species include Zebrafish (Brachydanio rerio) or Rainbow Trout (Oncorhynchus mykiss).
- Procedure: A limit test may be performed at 100 mg/L to determine if the substance has low toxicity. For a full study, at least five concentrations in a geometric series are used, with a control group. At least seven fish are used per concentration. The test is typically conducted without feeding.
- Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

OECD 202: Daphnia sp., Acute Immobilisation Test

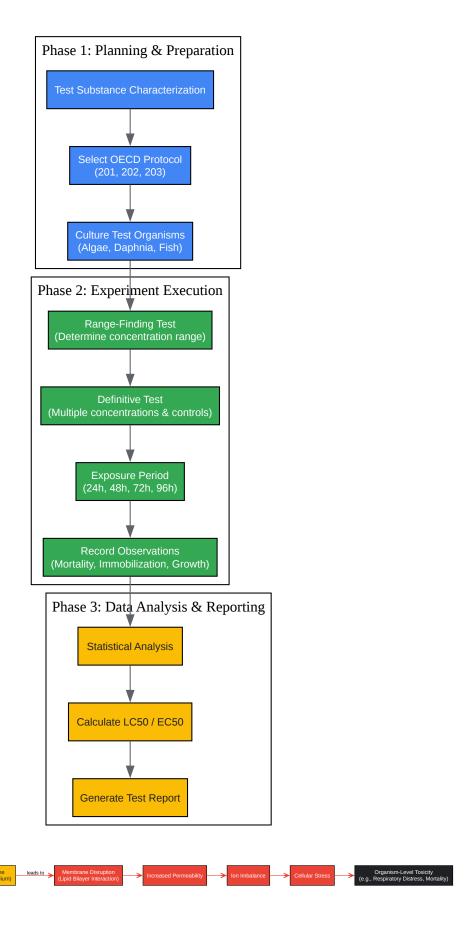
This test evaluates the acute toxicity of substances to planktonic crustaceans, which are a critical component of aquatic food webs.

- Test Principle: Young daphnids (less than 24 hours old) are exposed to the test substance at various concentrations for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.
- Test Organisms: Daphnia magna is the most commonly used species.
- Procedure: The test is conducted in vessels containing the test solution. A minimum of 20 daphnids, usually in four groups of five, are used for each test concentration and the control. Observations of immobilization are made at 24 and 48 hours.
- Endpoint: The main result is the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline details a method to determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria, which are primary producers in aquatic ecosystems.

• Test Principle: Exponentially growing cultures of algae are exposed to the test substance in a nutrient-rich medium for a period of 72 hours. The inhibition of growth in the exposed


cultures is compared to that of control cultures.

- Test Organisms: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.
- Procedure: The test is performed in flasks under constant illumination and temperature. At least five concentrations with three replicates each are used. Algal growth is measured at 24, 48, and 72 hours, typically by cell counting or measuring biomass.
- Endpoint: The primary endpoints are the EC50 values for growth rate inhibition and yield reduction, calculated from the measurements of algal biomass over the 72-hour period.

Mandatory Visualization

The following diagrams illustrate the logical workflow for a standard aquatic toxicity assessment and a conceptual signaling pathway for surfactant toxicity.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Sodium Methyl 2-Sulfolaurate | Sodium 1-methyl 2-sulphonatododecanoate | Cosmetic Ingredients Guide [ci.guide]
- 3. Sodium Methyl 2-Sulfolaurate | C13H25NaO5S | CID 23691031 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ewg.org [ewg.org]
- To cite this document: BenchChem. ["comparative aquatic toxicity of Sodium Methyl 2-Sulfolaurate and its alternatives"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630109#comparative-aquatic-toxicity-of-sodium-methyl-2-sulfolaurate-and-its-alternatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com